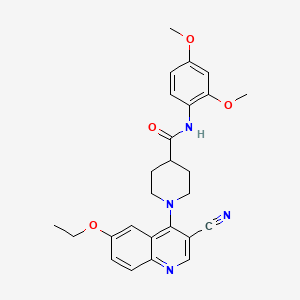

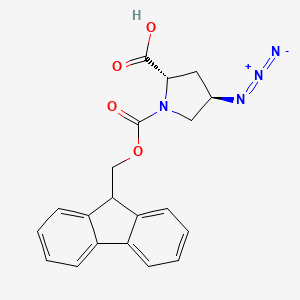

Fmoc-(4R)-azido-L-Proline

説明

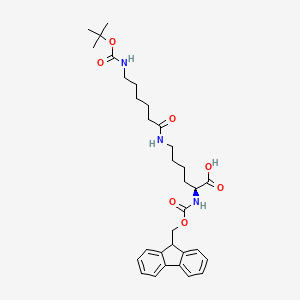

“Fmoc” refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis . The “2s,4r” refers to the stereochemistry of the molecule, indicating that it has two stereocenters . “4-azidoproline” suggests the presence of an azide functional group on the proline residue .

Molecular Structure Analysis

The molecular structure of similar compounds, such as Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid, consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a pyrrolidine ring, and a carboxylic acid group .Chemical Reactions Analysis

Again, while specific reactions involving “Fmoc-(2s,4r)-4-azidoproline” are not available, similar compounds like Fmoc-protected amino acids are often used in peptide synthesis . They can undergo reactions such as amide bond formation and deprotection reactions .科学的研究の応用

Synthesis and Applications

Fmoc-(2S,4R)-4-azidoproline and related derivatives are instrumental in the field of peptide synthesis, offering unique features for constructing peptides and peptidomimetics with diverse biological activities. The presence of the azide group in these compounds facilitates orthogonal conjugation strategies, allowing for the incorporation of various functional groups into peptides, which can significantly influence their structural conformation and biological activity.

Peptide Synthesis and Modification : The azide group present in Fmoc-(2S,4R)-4-azidoproline derivatives serves as a versatile handle for bioconjugation, enabling the introduction of various functionalities into peptides through click chemistry reactions. This is particularly useful for designing probes and medicinal compounds with enhanced specificity and activity (Wennemers et al., 2016).

Enhancing Peptide Stability : The unique structural features of Fmoc-(2S,4R)-4-azidoproline can influence the conformation of peptides, potentially enhancing their stability and bioactivity. For instance, modifications of proline residues can impact the overall helical structure of peptides, which is crucial for their interaction with biological targets (Tressler & Zondlo, 2014).

Development of Fluorescent Probes : The synthesis of fluorescent 1,2,3-triazole derivatives of azido-containing compounds like 3′-deoxy-3-azidothymidine, demonstrates the utility of azido derivatives in creating fluorescent probes for biological research. This methodology could potentially be adapted for Fmoc-(2S,4R)-4-azidoproline, enabling the development of novel fluorescent labeling agents for peptides (Szafrański et al., 2015).

Functional Materials and Drug Delivery : The Fmoc group attached to amino acids and peptides facilitates the self-assembly of these molecules into nanostructures. Such assemblies can be used in various applications, including drug delivery systems, where the controlled release of therapeutics is crucial. The modification of peptides with Fmoc-(2S,4R)-4-azidoproline could lead to new materials with unique properties for biomedical applications (Tao et al., 2016).

作用機序

Mode of Action

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Biochemical Pathways

The compound is involved in the chemical synthesis of peptides . The Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides .

Pharmacokinetics

Fmoc-F has an oral bioavailability of 65±18% and a suitable pharmacokinetic profile

Result of Action

The result of the action of Fmoc-(4R)-azido-L-Proline is the synthesis of peptides of significant size and complexity . This is particularly valuable for research in the post-genomic world .

Action Environment

The action environment of this compound is typically a laboratory setting where peptide synthesis is being conducted . Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other chemicals .

将来の方向性

生化学分析

Biochemical Properties

Fmoc-(4R)-azido-L-Proline is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group has a strong absorbance in the ultraviolet region (lmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Cellular Effects

It is known that Fmoc-modified peptides have distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are related to its stability and degradation over time . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .

Metabolic Pathways

The Fmoc group is a critical component in the chemical synthesis of peptides .

特性

IUPAC Name |

(2S,4R)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPXMBBEYJTPNX-XIKOKIGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702679-55-8 | |

| Record name | (2S,4R)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-(4-(4-nitrophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2796384.png)

![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2796389.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2796392.png)